PIM-447 Dihydrochloride: A Technical Guide to a Pan-PIM Kinase Inhibitor
PIM-447 Dihydrochloride: A Technical Guide to a Pan-PIM Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PIM-447 dihydrochloride, also known as LGH447, is a potent, orally bioavailable, and selective small-molecule inhibitor of the PIM (Proviral Integration site for Moloney murine leukemia virus) family of serine/threonine kinases.[1][2] This technical guide provides an in-depth overview of the function, mechanism of action, and preclinical evaluation of PIM-447 dihydrochloride. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of its biological activity.
Introduction to PIM Kinases and PIM-447 Dihydrochloride
The PIM kinase family consists of three highly homologous isoforms: PIM1, PIM2, and PIM3.[] These kinases are key regulators of several cellular processes, including cell cycle progression, apoptosis, and protein synthesis.[4][5] Overexpression of PIM kinases has been implicated in the pathogenesis of various hematological malignancies and solid tumors, making them attractive targets for cancer therapy.[6]
PIM-447 dihydrochloride is a pan-PIM kinase inhibitor, demonstrating high affinity for all three isoforms.[1][2] Its development represents a significant advancement in the targeted therapy of cancers characterized by PIM kinase dysregulation, particularly multiple myeloma.[7][8]
Mechanism of Action
PIM-447 exerts its anti-neoplastic effects through the competitive inhibition of ATP binding to the catalytic domain of PIM kinases. This blockade of kinase activity disrupts downstream signaling pathways crucial for cancer cell survival and proliferation. The primary mechanisms of action include:
-
Induction of Apoptosis: PIM-447 promotes programmed cell death by modulating the function of key apoptosis-regulating proteins. A significant effect is the decreased phosphorylation of the pro-apoptotic protein Bad at serine 112 (Ser112).[7][9] This dephosphorylation allows Bad to bind to and inhibit anti-apoptotic proteins like Bcl-xL, ultimately leading to the activation of the caspase cascade.[7][8] PIM-447 has been shown to promote the cleavage of caspases 3, 7, 8, and 9, as well as PARP cleavage in multiple myeloma cell lines.[2]
-
Cell Cycle Arrest: The compound induces a G1/S phase cell cycle arrest, thereby halting cell proliferation.[2][10] This is achieved through the modulation of cell cycle regulators.
-
Inhibition of the mTORC1 Pathway: PIM-447 negatively regulates the mTORC1 signaling pathway, a central controller of cell growth and protein synthesis.[7][11] It has been shown to reduce the phosphorylation of key mTORC1 downstream effectors, including 4E-BP1 and S6 ribosomal protein (S6RP).[9][12]
-
Downregulation of c-Myc: The oncoprotein c-Myc is a critical transcription factor for cell growth and proliferation, and its stability is partly regulated by PIM kinases. PIM-447 treatment leads to a reduction in both total and phosphorylated c-Myc levels, contributing to its anti-tumor activity.[7][13]
Quantitative Data
Biochemical Activity
| Target | Assay Type | Value | Reference |
| PIM1 | Ki | 6 pM | [1][9] |
| PIM2 | Ki | 18 pM | [1][9] |
| PIM3 | Ki | 9 pM | [1][9] |
| PIM2 | IC50 | <0.003 µM | [9] |
Cellular Activity
| Cell Line | Assay Type | IC50 (48h) | Reference |
| MM1S | Cell Viability (MTT) | 0.2 - 3.3 µM | [2] |
| MM1R | Cell Viability (MTT) | 0.2 - 3.3 µM | [2] |
| RPMI-8226 | Cell Viability (MTT) | 0.2 - 3.3 µM | [2] |
| MM144 | Cell Viability (MTT) | 0.2 - 3.3 µM | [2] |
| U266 | Cell Viability (MTT) | 0.2 - 3.3 µM | [2] |
| NCI-H929 | Cell Viability (MTT) | 0.2 - 3.3 µM | [2] |
| OPM-2 | Cell Viability (MTT) | >7 µM | [2] |
| RPMI-LR5 | Cell Viability (MTT) | >7 µM | [2] |
| U266-Dox4 | Cell Viability (MTT) | >7 µM | [2] |
| U266-LR7 | Cell Viability (MTT) | >7 µM | [2] |
| SKNO-1 | Cell Viability | 202.28 nM | [11] |
| Kasumi-1 | Cell Viability | 1591.54 nM | [11] |
Kinase Selectivity
PIM-447 exhibits high selectivity for PIM kinases. In a panel of 68 diverse protein kinases, significant inhibition was only observed for PIM2.[9] Off-target activity was noted against GSK3β, PKN1, and PKCτ, but at significantly lower potencies (IC50 between 1 and 5 µM).[1][9]
| Off-Target Kinase | IC50 |
| GSK3β | 1 - 5 µM |
| PKN1 | 1 - 5 µM |
| PKCτ | 1 - 5 µM |
Preclinical Pharmacokinetics
| Species | Clearance (CL) | Volume of Distribution (Vss) | Oral Bioavailability (F) |
| Mouse | 20 mL/min/kg | 5.3 L/kg | 84% |
| Rat | 28 mL/min/kg | 6.4 L/kg | 70% |
| Dog | 8 mL/min/kg | 3.6 L/kg | 71% |
Signaling Pathways and Experimental Workflows
PIM-447 Signaling Pathway
Caption: PIM-447 signaling pathway.
Experimental Workflow: Kinase Inhibitor Characterization
Caption: Experimental workflow for kinase inhibitor characterization.
Experimental Protocols
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from a general method for determining kinase activity and inhibition.
Materials:
-
Recombinant PIM1, PIM2, or PIM3 enzyme
-
Substrate peptide (e.g., S6 kinase/Rsk-2 peptide 2)
-
ATP
-
PIM-447 dihydrochloride (serial dilutions)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well low volume plates
Protocol:
-
Prepare serial dilutions of PIM-447 dihydrochloride in kinase buffer (e.g., 10-dose, three-fold serial dilutions starting from 10 µM).
-
In a 384-well plate, add 1 µL of the inhibitor dilution or vehicle (5% DMSO).
-
Add 2 µL of the respective PIM kinase enzyme.
-
Add 2 µL of the substrate/ATP mix. The ATP concentration should be at or below the Km for each kinase isoform.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay manufacturer's instructions. This typically involves adding ADP-Glo™ Reagent, incubating, and then adding Kinase Detection Reagent.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values using a suitable software (e.g., GraphPad Prism).
Cell Viability Assay (MTT Assay)
Materials:
-
Multiple myeloma cell lines (e.g., MM1S, RPMI-8226)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin
-
PIM-447 dihydrochloride (serial dilutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Protocol:
-
Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to attach overnight.
-
Treat the cells with increasing concentrations of PIM-447 (e.g., 0.05-10 µM) for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Western Blot Analysis
Materials:
-
Multiple myeloma cell lines
-
PIM-447 dihydrochloride
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-p-Bad (Ser112), anti-c-Myc, anti-p-S6RP, anti-total S6RP, anti-PARP, anti-cleaved caspase-3, anti-α-tubulin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
Protocol:
-
Treat cells (e.g., KG-1 or MM1S) with PIM-447 (e.g., 0.05, 0.5, and 5 µM) for a specified time (e.g., 2 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature 50 µg of protein lysate by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a 10% bis-Tris gel.
-
Transfer the proteins to a nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
In Vivo Xenograft Model
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Multiple myeloma cell line (e.g., MM1.S-luc)
-
PIM-447 dihydrochloride formulated for oral administration (e.g., in 0.5% methylcellulose)
-
Bioluminescence imaging system
Protocol:
-
Inject MM1.S-luc cells intravenously into the tail vein of the mice.
-
Monitor tumor engraftment and growth by bioluminescence imaging.
-
Once the tumor burden is established, randomize the mice into treatment and control groups.
-
Administer PIM-447 (e.g., 100 mg/kg) or vehicle orally, once daily, for a specified duration.
-
Monitor tumor growth regularly using bioluminescence imaging.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and collect tumors and tissues for further analysis (e.g., western blotting for target modulation).
Clinical Development
PIM-447 has undergone phase I clinical trials in patients with relapsed and/or refractory multiple myeloma.[13][14] These studies have established a maximum tolerated dose (MTD) and a recommended dose (RD) for further investigation.[2][13] The trials demonstrated that PIM-447 has a manageable safety profile and shows single-agent anti-myeloma activity, providing proof-of-concept for PIM kinase inhibition as a therapeutic strategy in this disease.[2][13] The most common treatment-related adverse events were hematologic, including thrombocytopenia and anemia.[14]
Conclusion
PIM-447 dihydrochloride is a highly potent and selective pan-PIM kinase inhibitor with a well-defined mechanism of action that involves the induction of apoptosis, cell cycle arrest, and inhibition of pro-survival signaling pathways. Preclinical studies have demonstrated its significant anti-tumor efficacy in models of multiple myeloma, and early clinical trials have shown promising results in patients with relapsed/refractory disease. The detailed information and protocols provided in this guide are intended to facilitate further research and development of PIM-447 and other PIM kinase inhibitors as novel cancer therapeutics.
References
- 1. A phase I, dose-escalation study of oral PIM447 in Japanese patients with relapsed and/or refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The first-in-human study of the pan-PIM kinase inhibitor PIM447 in patients with relapsed and/or refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Pim kinases phosphorylate multiple sites on Bad and promote 14-3-3 binding and dissociation from Bcl-XL. | Sigma-Aldrich [merckmillipore.com]
- 9. selleckchem.com [selleckchem.com]
- 10. The role of Pim-1 kinases in inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Control of translational activation by PIM kinase in activated B-cell diffuse large B-cell lymphoma confers sensitivity to inhibition by PIM447 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PB1778: PAN-PIM KINASE INHIBITOR PIM447 SHOWS SUPERIOR ANTI-LEUKEMIC EFFECT IN ACUTE ERYTHROID LEUKEMIA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein Translation Inhibition is Involved in the Activity of the Pan-PIM Kinase Inhibitor PIM447 in Combination with Pomalidomide-Dexamethasone in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
